molecular formula C9H12O2 B11055876 5-Acetyl-2-methylcyclohex-2-en-1-one

5-Acetyl-2-methylcyclohex-2-en-1-one

Cat. No.: B11055876
M. Wt: 152.19 g/mol
InChI Key: HIFCQOWCDQXRJE-UHFFFAOYSA-N
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Description

5-Acetyl-2-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H12O2 It is a cyclohexenone derivative, characterized by the presence of an acetyl group and a methyl group on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the methylcyclohexanone to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Acetyl-2-methylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-methylcyclohex-2-en-1-one is unique due to the presence of both an acetyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-acetyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)5-9(6)11/h3,8H,4-5H2,1-2H3

InChI Key

HIFCQOWCDQXRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1=O)C(=O)C

Origin of Product

United States

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